4-(Boc-amino)-2-chloropyridine
Overview
Description
4-(Boc-amino)-2-chloropyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational Studies and Spectroscopic Properties 4-(Boc-amino)-2-chloropyridine has been the subject of computational studies using density functional theory (DFT) methods. These studies have focused on understanding its structure and spectroscopic properties, including vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic properties like HOMO-LUMO energies and absorption wavelengths. This research provides insight into the molecule's nonlinear optical (NLO) properties, essential for developing advanced materials and technologies (Vural, 2015).
Synthesis and Derivatives for Chemical Research The molecule has been used in the synthesis of various chemical derivatives. For instance, derivatives of 2-amino-4-pentenoic acid (allylglycine) have been epoxidized and cyclized to form 4-hydroxyproline derivatives, demonstrating the molecule's utility in creating complex organic structures (Krishnamurthy et al., 2014).
Coordination Compounds and Luminescence Properties In coordination chemistry, this compound has been used to synthesize Mn(II) and Cd(II) thiocyanate coordination compounds. These compounds exhibit interesting thermal, magnetic, and luminescence properties, making them potential candidates for various applications in materials science (Suckert et al., 2017).
Solid-State Chemistry and Magnetic Properties In solid-state chemistry, a coordination polymer involving Ni(NCS)2 and 4-(Boc-amino)pyridine has been synthesized. This polymer exhibits microporosity and interesting magnetic properties, demonstrating the molecule's potential in developing new materials with unique physical properties (Suckert et al., 2017).
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 4-(Boc-amino)-2-chloropyridine involves the Boc (tert-butoxycarbonyl) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be introduced to the amino function of a compound, providing protection during synthesis and can be removed under acidic conditions . This property allows for selective reactions to occur at other functional groups in the molecule without affecting the protected amine .
Biochemical Pathways
Pyridine and its derivatives are key structures in many pharmaceuticals and natural products, playing crucial roles in several biological pathways .
Pharmacokinetics
The boc group is known to improve the lipophilicity of compounds, which can enhance cellular absorption and distribution . The metabolism and excretion of this compound would likely depend on the specific biological system in which it is used.
Result of Action
The compound’s boc group plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of peptide synthesis . The introduction and subsequent removal of the Boc group allow for the selective modification of compounds, which can lead to various molecular and cellular effects depending on the specific targets and biological systems involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions, which means that the pH of the environment can affect the compound’s action . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other reactive species .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Boc-amino)-2-chloropyridine are largely defined by its Boc-amino group. This group is reactive and easily oxidized, making compounds with this group sensitive to reactions such as oxidation and substitution.
Molecular Mechanism
It is known that the Boc group can be cleaved by mild acidolysis , which could potentially lead to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
Subcellular Localization
Properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKHLJWAXGPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618905 | |
Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234108-73-7 | |
Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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